Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is a compound with the molecular formula C11H22N2O2.C2H2O4. It is known for its unique structure, which includes both oxalate and diazepane components. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves the reaction of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate with oxalic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure consistency and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxalate derivatives, while substitution reactions may produce various substituted diazepane compounds .
Wissenschaftliche Forschungsanwendungen
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl oxalate: Another oxalate ester with similar chemical properties.
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate: A related diazepane compound with a similar structure.
Uniqueness
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is unique due to its combination of oxalate and diazepane components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C17H32N2O6 |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4.C7H14N2O2/c1-9(2,3)13-7(11)8(12)14-10(4,5)6;1-6-2-3-8-4-5-9(6)7(10)11/h1-6H3;6,8H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
UGQPBXDOLFRADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCCN1C(=O)O.CC(C)(C)OC(=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.